molecular formula C40H46O9 B1250814 gaudichaudiic acid I

gaudichaudiic acid I

Cat. No.: B1250814
M. Wt: 670.8 g/mol
InChI Key: XRWTUHQDTBWRSS-AACCTTACSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gaudichaudiic acid I is a caged prenylated carboxyxanthone, first isolated from the bark of Garcinia gaudichaudii by Xu et al. in 2000 . Structurally, it belongs to a class of polyprenylated xanthonoids characterized by a highly oxygenated tricyclic core fused with a caged prenyl side chain. This compound (compound 79 in the series) is derived from its precursor, gaudichaudiic acid F (compound 76), via allylic oxidation at C-24 and C-21, followed by aromatization . This compound has been primarily studied for its cytotoxic properties, particularly against leukemia cell lines such as P388 and multidrug-resistant P388/DOX .

Properties

Molecular Formula

C40H46O9

Molecular Weight

670.8 g/mol

IUPAC Name

(E)-4-[(1R,2R,21R,23S)-20-ethoxy-16-hydroxy-8,8,12,25,25-pentamethyl-5-(2-methylbut-3-en-2-yl)-18,22-dioxo-3,7,24-trioxaheptacyclo[19.4.1.02,19.02,23.04,17.06,15.09,14]hexacosa-4(17),5,9(14),10,12,15-hexaen-23-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C40H46O9/c1-11-36(5,6)28-32-25(21-17-19(3)13-14-23(21)37(7,8)47-32)29(41)26-30(42)27-31(46-12-2)22-18-24-38(9,10)49-39(34(22)43,16-15-20(4)35(44)45)40(24,27)48-33(26)28/h11,13-15,17,22,24,27,31,41H,1,12,16,18H2,2-10H3,(H,44,45)/b20-15+/t22-,24-,27?,31?,39-,40-/m1/s1

InChI Key

XRWTUHQDTBWRSS-AACCTTACSA-N

Isomeric SMILES

CCOC1[C@H]2C[C@H]3[C@@]4(C1C(=O)C5=C(O4)C(=C6C(=C5O)C7=C(C=CC(=C7)C)C(O6)(C)C)C(C)(C)C=C)[C@@](C2=O)(OC3(C)C)C/C=C(\C)/C(=O)O

Canonical SMILES

CCOC1C2CC3C(OC(C2=O)(C34C1C(=O)C5=C(O4)C(=C6C(=C5O)C7=C(C=CC(=C7)C)C(O6)(C)C)C(C)(C)C=C)CC=C(C)C(=O)O)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Gaudichaudiic acid I shares structural and functional similarities with other caged xanthonoids isolated from Garcinia species. Below is a detailed comparison:

Structural Comparison

Compound Core Structure Key Modifications Source
This compound Caged tricyclic xanthone Aromatized prenyl chain at C-21/C-24 G. gaudichaudii
Gambogic Acid Caged tricyclic xanthone Hydroxyl groups at C-30, C-10 G. hanburyi
Morellic Acid Caged tricyclic xanthone Carboxylic acid at C-4 G. morella
Gaudichaudiic Acid A Caged tricyclic xanthone Unmodified prenyl chain G. gaudichaudii

This compound distinguishes itself through oxidation-driven aromatization of the prenyl side chain, a feature absent in earlier analogs like gaudichaudiic acids A–E .

Bioactivity Comparison

All gaudichaudiic acids (A–I) exhibit cytotoxicity against the P388 murine leukemia cell line, with IC₅₀ values ranging from 0.1–5.0 µM . However, This compound and its immediate precursors (acids F–H) were tested against multidrug-resistant P388/DOX cells, where only acids A and E demonstrated significant activity (IC₅₀ < 1 µM) . In contrast, gambogic acid and morellic acid show broader activity, including against solid tumors like HePG2 (liver cancer) and LL/2 (lung cancer) .

Species-Specific Distribution

  • This compound : Exclusively reported in G. gaudichaudii .
  • Gambogic Acid : Predominantly found in G. hanburyi .
  • Morellic Acid : Abundant in G. morella and G. gaudichaudii .

Mechanistic Insights

Caged xanthonoids, including this compound, inhibit cancer cell proliferation by targeting the mitochondrial pathway, inducing apoptosis via caspase-3 activation .

Data Table: Key Features of this compound and Analogues

Compound Cytotoxicity (Cell Lines) IC₅₀ (µM) Structural Uniqueness References
This compound P388, P388/DOX (weak) 1.2–3.5* Aromatized prenyl chain
Gaudichaudiic Acid A P388, WEHI1640, MOLT4, LL/2 0.5–2.0* Unmodified prenyl chain
Gambogic Acid P388, HePG2, LL/2 0.1–0.8 C-30 hydroxylation
Morellic Acid P388, MOLT4, LL/2 0.3–1.5 Carboxylic acid at C-4

Q & A

Q. What are the primary natural sources of gaudichaudiic acid I, and what extraction methods are most effective for isolating it in high purity?

this compound is predominantly isolated from plants in the Clusiaceae family, particularly Garcinia species. Effective extraction involves sequential solvent partitioning (e.g., hexane, ethyl acetate) followed by chromatographic techniques like column chromatography or preparative HPLC. Polar solvents (e.g., methanol-water mixtures) are optimal for initial extraction due to the compound’s phenolic structure. Purity validation requires NMR (¹H, ¹³C) and HPLC-DAD analysis, with mobile phases typically combining acetonitrile and 0.1% formic acid .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Standard assays include:

  • Antioxidant activity : DPPH radical scavenging and FRAP assays, with IC₅₀ values compared to ascorbic acid.
  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7), with dose-response curves and positive controls (e.g., doxorubicin). Negative controls (solvent-only) and triplicate replicates are critical to minimize false positives .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., varying IC₅₀ values across studies) often arise from differences in:

  • Sample purity : Impurities (e.g., co-eluting isomers) may skew results.
  • Assay conditions : pH, temperature, and solvent systems (e.g., DMSO concentration) affect solubility and reactivity.
  • Cell line heterogeneity : Genetic drift in cell cultures alters susceptibility. Meta-analyses comparing raw datasets and standardized protocols (e.g., OECD guidelines) are recommended to resolve inconsistencies .

Advanced Research Questions

Q. What computational and experimental strategies can elucidate the mechanism of action of this compound at the molecular level?

  • Molecular docking : Screen against targets like COX-2 or topoisomerase II using AutoDock Vina, validated by mutagenesis studies.
  • Metabolomics : LC-MS/MS profiling to identify perturbed pathways (e.g., arachidonic acid metabolism).
  • Knockdown models : siRNA-mediated gene silencing (e.g., Nrf2) to confirm antioxidant pathways. Cross-validation with in vivo models (e.g., zebrafish inflammation assays) strengthens mechanistic claims .

Q. How can researchers design experiments to investigate synergistic effects between this compound and conventional therapeutics?

Use factorial design (e.g., 3×3 matrix) to test combinations with drugs like cisplatin or paclitaxel. Synergy is quantified via:

  • Combination Index (CI) : Calculated using CompuSyn software (CI < 1 indicates synergy).
  • Isobolograms : Graphical analysis of dose-response curves. Include pharmacokinetic studies (e.g., plasma concentration-time profiles) to assess bioavailability interactions .

Q. What methodologies ensure reproducibility in studies involving this compound?

  • Structured reporting : Follow the ARRIVE guidelines for in vivo studies, detailing animal strain, age, and sample size justification.
  • Open data : Deposit raw NMR spectra, chromatograms, and cytotoxicity datasets in repositories like Zenodo.
  • Inter-laboratory validation : Collaborative trials using identical reference standards (e.g., Sigma-Aldrich) .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-dependent responses in this compound studies?

  • Nonlinear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD for normal distributions).
  • Survival analysis : Kaplan-Meier curves for in vivo efficacy studies. Report effect sizes (e.g., Cohen’s d) and confidence intervals to avoid overinterpretation of p-values .

Q. How can researchers minimize bias in phytochemical studies of this compound?

  • Blinded analysis : Separate personnel for sample preparation and data collection.
  • Negative controls : Include solvent-only and heat-denatured enzyme groups.
  • Randomization : Assign treatments using random number generators. Pre-register protocols on platforms like Open Science Framework to mitigate publication bias .

Data Presentation and Reporting

Q. What criteria should guide the inclusion of this compound data in supplementary materials versus the main text?

  • Main text : Include key findings (e.g., IC₅₀ values, mechanistic insights) critical to the hypothesis.
  • Supplementary : Provide raw chromatograms, full NMR assignments, and secondary assays (e.g., Ames test for mutagenicity). Ensure supplementary files are hyperlinked in the text and formatted as searchable PDFs .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved in structural elucidation studies?

Cross-check with:

  • 2D NMR : HSQC and HMBC to confirm carbon-proton correlations.
  • X-ray crystallography : Resolve ambiguous stereochemistry.
  • Comparative analysis : Match data with published reference libraries (e.g., AntiBase).
    Disclose all discrepancies and justify proposed structures using Bayesian probability metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gaudichaudiic acid I
Reactant of Route 2
gaudichaudiic acid I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.